Human Beta Defensin 3 (hBD-3) Demonstrates 4- to 8-Fold Greater Anti-Staphylococcal Potency Than Human Beta Defensin 2 (hBD-2)
hBD-3 kills S. aureus with a 4- to 8-fold higher efficiency than hBD-2, while showing comparable activity against E. coli [1]. This was confirmed in a separate study where hBD-3 had an MIC of 1 (0.5-4) mg/L against S. aureus (including MRSA), compared to 8 (4-8) mg/L for hBD-1 [2].
| Evidence Dimension | Antimicrobial Potency (MIC) |
|---|---|
| Target Compound Data | hBD-3: MIC of 1 (0.5–4) mg/L vs S. aureus; 4 (4–8) mg/L vs E. coli |
| Comparator Or Baseline | hBD-1: MIC of 8 (4–8) mg/L vs S. aureus; hBD-2: 4- to 8-fold lower potency vs S. aureus |
| Quantified Difference | hBD-3 is 8-fold more potent than hBD-1 vs S. aureus (median MIC 1 vs 8 mg/L). hBD-3 is 4- to 8-fold more potent than hBD-2 vs S. aureus. |
| Conditions | MIC assays using clinical isolates of S. aureus (n=27) and E. coli (n=24); broth microdilution method. |
Why This Matters
This superior potency allows for lower effective concentrations in assays or formulations, reducing potential cytotoxicity and cost for in vitro and in vivo applications.
- [1] Jung S, Mysliwy J, Spudy B, et al. Human β-Defensin 2 and β-Defensin 3 Chimeric Peptides Reveal the Structural Basis of the Pathogen Specificity of Their Parent Molecules. Antimicrob Agents Chemother. 2011;55(3):954-960. View Source
- [2] Bolatchiev A. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli. PeerJ. 2020;8:e10455. View Source
